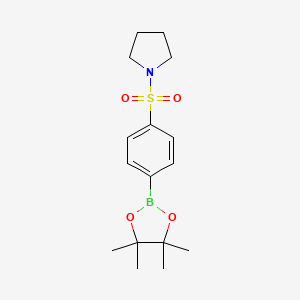

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It is often used in the field of medicinal chemistry and as a chemical intermediate .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group . Unfortunately, specific details about the molecular structure of this compound were not found in the available resources.Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of boric acid ester intermediates, including those with pyrrolidine components and benzene rings, involves a three-step substitution reaction. The structural confirmation of these compounds is achieved through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry, with single crystals measured by X-ray diffraction. These methods provide detailed insights into the molecular structures, further analyzed using density functional theory (DFT) to compare with X-ray diffraction values, revealing consistency between DFT-optimized molecular structures and crystal structures. The study extends to exploring the molecular electrostatic potential and frontier molecular orbitals, uncovering some physicochemical properties of the compounds (Huang et al., 2021).

Molecular Structure and Conformation

- In a separate investigation, the compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was prepared and characterized. This study provided crucial insights into its molecular structure through single crystal X-ray diffraction analysis, highlighting the lack of significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Chemical Reactions and Applications

- Research on the Pd-catalyzed borylation of aryl bromides using compounds with sulfonyl groups demonstrated a method to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This approach was found to be more effective for aryl bromides bearing sulfonyl groups compared to conventional borylation methods, opening new avenues for chemical synthesis and applications (Takagi & Yamakawa, 2013).

properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-7-9-14(10-8-13)23(19,20)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWAPBFNKZWFBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590410 |

Source

|

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine | |

CAS RN |

928657-21-0 |

Source

|

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)